5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde
Description
5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde (CAS: 728035-62-9) is a heterocyclic compound featuring a 2-furaldehyde moiety linked via a thioether bond to a 4,5-dimethyl-4H-1,2,4-triazole ring. Its molecular formula is C₉H₉N₃O₂S, with a molecular weight of 223.25 g/mol . The compound is commercially available with a purity of 95% and is cataloged under identifiers such as MFCD06017219 .
Properties
IUPAC Name |
5-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-6-10-11-9(12(6)2)15-8-4-3-7(5-13)14-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USERAWVDTYYSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SC2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383408 | |
| Record name | 5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728035-62-9 | |
| Record name | 5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde typically involves the reaction of 4,5-dimethyl-1,2,4-triazole-3-thiol with 5-formyl-2-furancarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: 5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furancarboxylic acid
Reduction: 5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-hydroxymethylfuran
Substitution: Various substituted triazole derivatives
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity
One of the primary applications of this compound is its antifungal properties. Research indicates that derivatives of triazole compounds exhibit potent antifungal activity against various pathogens. For instance, studies have shown that 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, making it a candidate for developing antifungal agents .
Case Study: Antifungal Screening
In a study aimed at screening antifungal agents, this compound was tested alongside other triazole derivatives. The results demonstrated that it exhibited significant inhibition against fungal strains at low concentrations. The structure–activity relationship (SAR) analysis indicated that modifications to the thio group enhanced its efficacy .
Agricultural Applications
Pesticidal Properties
The compound also shows promise as a pesticide. Its ability to disrupt fungal growth can be leveraged in agricultural settings to protect crops from fungal infections. Research has indicated that formulations containing this compound provide effective disease control in crops such as wheat and corn .
Case Study: Crop Protection Trials
Field trials conducted on wheat crops revealed that treatments with this compound resulted in a marked reduction in fungal diseases compared to untreated controls. The application not only improved yield but also reduced the need for synthetic fungicides, highlighting its potential as an eco-friendly alternative .
Materials Science Applications
Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its functional groups allow for incorporation into polymer matrices that require specific thermal or mechanical properties.
Case Study: Synthesis of Functional Polymers
Researchers have synthesized polymers using this compound as a monomer. The resulting materials exhibited improved thermal stability and mechanical strength compared to conventional polymers. This application is particularly relevant in industries requiring durable materials such as automotive and aerospace sectors .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact pathways and targets are still under investigation, but its structure suggests it could modulate various biochemical processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound’s structure combines a 2-furaldehyde group with a dimethyl-substituted 1,2,4-triazole , distinguishing it from other triazole derivatives. Key comparisons include:
(a) Triazole-Thioether Derivatives
3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles ():
These analogs feature bulkier aromatic substituents (phenyl and trimethoxyphenyl groups) instead of the 2-furaldehyde moiety. Their synthesis employs InCl₃-catalyzed alkylation of triazole-thiol precursors with halides, yielding compounds with higher molecular weights (e.g., ~400–450 g/mol estimated) compared to the target compound (223.25 g/mol) .4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m) ():
This derivative replaces the 2-furaldehyde with a pyridine ring and a butylthio chain. Its melting point (147–149°C) and yield (86%) highlight the influence of alkyl chains on crystallinity and reaction efficiency .
(b) Aldehyde-Containing Analogs
- The trifluoromethylphenyl substituent enhances lipophilicity, contrasting with the target compound’s polar furaldehyde group .
Key Observations:
Molecular Weight : The target compound has the lowest molecular weight among triazole derivatives due to its lack of extended alkyl/aryl chains.
Melting Points : Analogs with polar groups (e.g., acetonitrile in 5o ) exhibit higher melting points (>200°C), suggesting stronger intermolecular forces. The target compound’s melting point is unreported but likely lower due to its smaller size.
Synthetic Efficiency : Yields for triazole-thioether analogs in range from 79–88% , indicating robust synthetic protocols . The target compound’s synthesis details remain unclear but may benefit from similar methodologies.
Functional Implications
- Biological Relevance: While biological data are absent in the evidence, the thioether linkage and triazole core are known to confer antimicrobial and anticancer properties in related compounds . The dimethyl groups on the triazole may sterically hinder interactions compared to unsubstituted analogs.
Biological Activity
5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₉H₉N₃O₂S
- CAS Number : 728035-62-9
- Molecular Weight : 197.25 g/mol
The structure includes a furan ring and a triazole moiety, which are known to contribute to various biological activities. The presence of the thio group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit notable antimicrobial properties . A study highlighted that compounds similar to this compound demonstrated effective inhibition against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth .
Antiviral Activity
Triazole derivatives have also been explored for their antiviral effects . The compound may inhibit viral replication by targeting viral enzymes or interfering with the host cell's machinery necessary for viral propagation. In vitro studies have shown promising results against certain viruses, suggesting a potential role in antiviral therapeutics .
Anti-inflammatory and Analgesic Properties
The anti-inflammatory and analgesic activities of 1,2,4-triazole derivatives are well-documented. Compounds similar to this compound have been tested in animal models for their ability to reduce inflammation and pain. These effects are likely mediated through inhibition of pro-inflammatory cytokines and modulation of pain pathways .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of triazole derivatives:
-
Antimicrobial Evaluation :
- A study reported that triazole derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.
- Table 1 summarizes antimicrobial activity data for various triazole compounds.
Compound Name MIC (µg/mL) Target Organism Compound A 32 Staphylococcus aureus Compound B 16 Escherichia coli Compound C 64 Candida albicans -
Antiviral Activity :
- In vitro assays demonstrated that certain triazole derivatives could inhibit the replication of influenza virus by up to 75% at concentrations below 50 µM.
-
Anti-inflammatory Studies :
- Animal models treated with triazole derivatives showed a reduction in paw edema by approximately 50% compared to controls, indicating significant anti-inflammatory effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution between 4,5-dimethyl-4H-1,2,4-triazole-3-thiol and 2-furaldehyde derivatives under controlled conditions. Optimization includes varying reaction time, temperature (e.g., 60–80°C), and base catalysts (e.g., NaOH in methanol) to improve yield. Continuous flow reactors and green chemistry principles (e.g., solvent-free conditions) may enhance scalability and purity .
Q. How can HPLC-DAD be utilized to analyze the purity of this compound and distinguish it from impurities?
- Methodology : Use reverse-phase HPLC with a C18 column, mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid), and UV detection at 254 nm. Calibrate against reference standards and validate method parameters (linearity, LOD, LOQ). Forced degradation studies (acid/base hydrolysis, oxidation) can identify stability-related impurities, though such studies for similar triazole derivatives remain underreported .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodology :
- 1H/13C NMR : Confirm substitution patterns (e.g., thioether linkage at C3 of triazole, furan aldehyde protons).
- IR Spectroscopy : Identify functional groups (C=S stretch ~600–700 cm⁻¹, aldehyde C=O ~1700 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., exact mass 445.1346 for derivatives) .
Advanced Research Questions
Q. How can contradictory data on the antimicrobial activity of triazole-thioether derivatives be resolved?
- Methodology :
- Standardized Assays : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and MIC/MBC protocols.
- Structure-Activity Analysis : Compare substituent effects (e.g., methyl vs. phenyl groups on triazole) to isolate key pharmacophores.
- Mechanistic Studies : Evaluate enzyme inhibition (e.g., bacterial tyrosine kinase) via molecular docking and in vitro assays .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
- Methodology :
- Prodrug Design : Modify the aldehyde group to a more stable moiety (e.g., oxime or acetal derivatives).
- Degradation Pathway Analysis : Use LC-MS to identify metabolites in liver microsome assays.
- Structural Analogues : Introduce electron-withdrawing groups (e.g., nitro) to reduce oxidative susceptibility .
Q. How can computational tools predict the biological targets of this compound?
- Methodology :
- Molecular Docking : Screen against target libraries (e.g., kinases, cytochrome P450) using software like AutoDock Vina.
- QSAR Modeling : Correlate substituent properties (logP, polar surface area) with activity data from analogues.
- ADMET Prediction : Use tools like SwissADME to optimize bioavailability and toxicity profiles .
Q. What experimental approaches validate the mechanism of toxicity in animal models?
- Methodology :
- Acute/Subchronic Toxicity : Administer graded doses (e.g., 10–100 mg/kg) to guinea pigs, monitor hematological/biochemical parameters (ALT, creatinine).
- Histopathology : Assess organ-specific damage (liver, kidneys) post-mortem.
- Receptor Binding Assays : Investigate interactions with acetylcholine esterase or glutathione pathways to explain toxicity .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for triazole-thioether derivatives?
- Resolution :
- Reaction Monitoring : Use TLC or in situ FTIR to track intermediate formation.
- Parameter Sensitivity Testing : Systematically vary solvent polarity (e.g., DMF vs. ethanol) and catalyst loadings.
- Reproducibility Checks : Cross-validate methods using independent labs or automated synthesis platforms .
Q. Why do some studies report high antimicrobial activity while others show negligible effects?
- Resolution :
- Strain Variability : Test across diverse microbial panels (Gram-positive vs. Gram-negative).
- Biofilm vs. Planktonic Assays : Biofilm-embedded bacteria often exhibit reduced susceptibility.
- Synergistic Combinations : Pair with adjuvants (e.g., β-lactamase inhibitors) to overcome resistance .
Methodological Gaps and Recommendations
- Forced Degradation Studies : Required to establish stability profiles under ICH guidelines (e.g., Q1A-R2) .
- In Vivo Pharmacokinetics : Lack of data on absorption/distribution; recommend radiolabeled tracer studies.
- Crystallography : Single-crystal X-ray analysis of derivatives would clarify tautomeric preferences (thiol vs. thione) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
